trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate
Overview
Description
Trisodium 5-{3-[(diethylamino)methyl]-4-ethoxybenzyl}-2,4,6-pyrimidinetriolate, commonly known as TRPM8, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
TRPM8 functions as a cold and menthol receptor, activating ion channels in response to cold temperatures and menthol. This activation leads to a decrease in intracellular calcium levels, which can trigger apoptosis in cancer cells and reduce pain sensation in sensory neurons.
Biochemical and Physiological Effects:
TRPM8 has been shown to have a variety of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing pain sensation in sensory neurons, and regulating calcium levels in cells. Additionally, TRPM8 has been found to play a role in thermoregulation, as it is activated by cold temperatures.
Advantages and Limitations for Lab Experiments
One advantage of using TRPM8 in lab experiments is its specificity for cancer cells and sensory neurons, making it a potential targeted therapy. However, TRPM8 can also be difficult to work with due to its complex structure and limited solubility.
Future Directions
There are several future directions for research on TRPM8, including exploring its potential as a targeted therapy for cancer and neuropathic pain, investigating its role in thermoregulation, and developing new synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to determine the long-term effects of TRPM8 on healthy cells and to optimize dosing and delivery methods.
Scientific Research Applications
TRPM8 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neuropathic pain. Research has shown that TRPM8 can induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells. Additionally, TRPM8 has been found to have analgesic properties, making it a potential treatment for neuropathic pain.
properties
IUPAC Name |
trisodium;5-[[3-(diethylaminomethyl)-4-ethoxyphenyl]methyl]pyrimidine-2,4,6-triolate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4.3Na/c1-4-21(5-2)11-13-9-12(7-8-15(13)25-6-3)10-14-16(22)19-18(24)20-17(14)23;;;/h7-9H,4-6,10-11H2,1-3H3,(H3,19,20,22,23,24);;;/q;3*+1/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOCJRVBERCSCV-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)CC2=C(N=C(N=C2[O-])[O-])[O-])OCC.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N3Na3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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